molecular formula C21H19Cl2FN4O2S B2396103 N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1329622-24-3

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2396103
M. Wt: 481.37
InChI Key: ROUCLDPYRJLYQB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H19Cl2FN4O2S and its molecular weight is 481.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride' involves the reaction of 4-fluorobenzo[d]thiazole with 2-chloroacetyl chloride to form 2-(4-fluorobenzo[d]thiazol-2-yl)acetyl chloride. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide. The final step involves the reaction of this intermediate with 1H-imidazole-1-propylamine hydrochloride to form the desired compound, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride.

Starting Materials
4-fluorobenzo[d]thiazole, 2-chloroacetyl chloride, 4-chlorophenol, 1H-imidazole-1-propylamine hydrochloride

Reaction
4-fluorobenzo[d]thiazole is reacted with 2-chloroacetyl chloride in the presence of a base to form 2-(4-fluorobenzo[d]thiazol-2-yl)acetyl chloride., 2-(4-fluorobenzo[d]thiazol-2-yl)acetyl chloride is then reacted with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide., Finally, 2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is reacted with 1H-imidazole-1-propylamine hydrochloride to form the desired compound, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O2S.ClH/c22-15-5-7-16(8-6-15)29-13-19(28)27(11-2-10-26-12-9-24-14-26)21-25-20-17(23)3-1-4-18(20)30-21;/h1,3-9,12,14H,2,10-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUCLDPYRJLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=C(C=C4)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

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